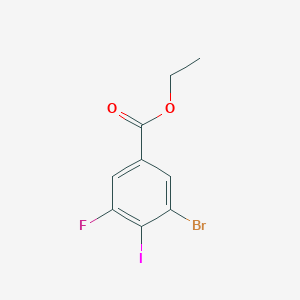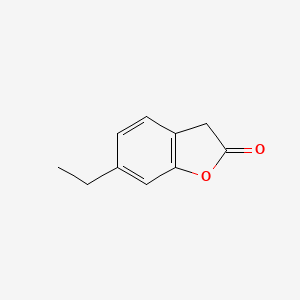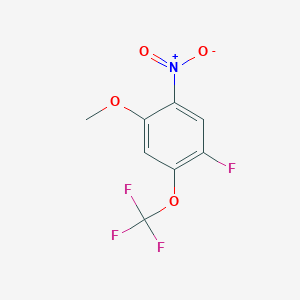
4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H5F4NO4 It is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-fluoroanisole, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The trifluoromethoxy group can be introduced using reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted anisoles.
Reduction: 4-Fluoro-2-amino-5-(trifluoromethoxy)anisole.
Oxidation: 4-Fluoro-2-nitro-5-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-2-nitroanisole: Lacks the trifluoromethoxy group.
4-Fluoro-2-nitro-5-(trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trifluoromethoxy group, in particular, is less common and can significantly influence the compound’s behavior in chemical and biological systems .
Properties
Molecular Formula |
C8H5F4NO4 |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
1-fluoro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F4NO4/c1-16-7-3-6(17-8(10,11)12)4(9)2-5(7)13(14)15/h2-3H,1H3 |
InChI Key |
DMICTXTZUQSYPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





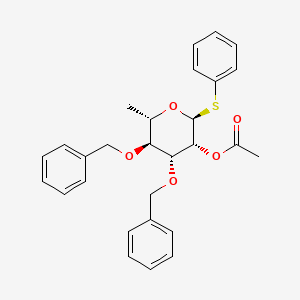
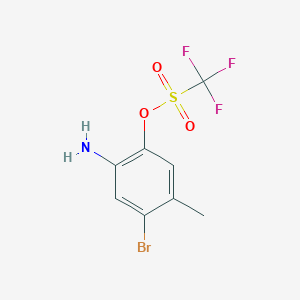
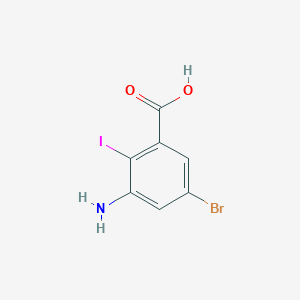
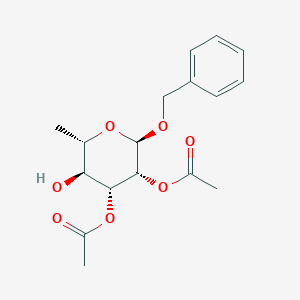
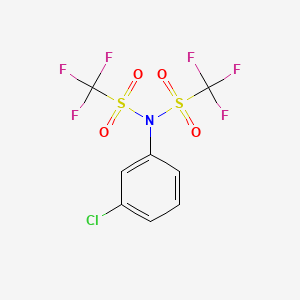
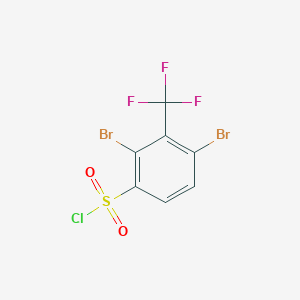
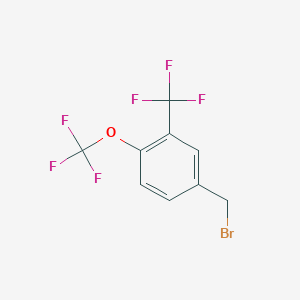
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
